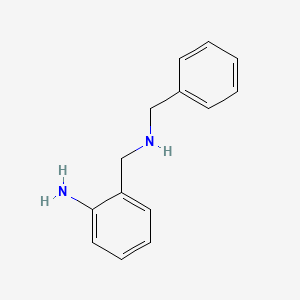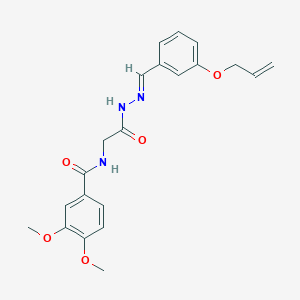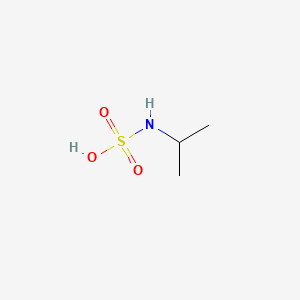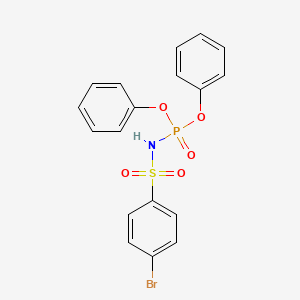![molecular formula C16H12BrN3 B12000226 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine CAS No. 92859-71-7](/img/structure/B12000226.png)
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is an organic compound with the molecular formula C16H12BrN3 It is a derivative of naphthalenamine, substituted with a diazenyl group and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with 1-naphthylamine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain or dye.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, affecting the activity of these targets. The bromophenyl group may enhance the compound’s binding affinity to specific sites, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1E)-2-(4-Methoxyphenyl)diazenyl]-1-naphthalenamine
- 4-[(1E)-2-(6-Chloro-3-pyridinyl)diazenyl]-1-naphthalenamine
- 4-[(1E)-2-(4-Amino-1-naphthyl)diazenyl]benzenesulfonamide
Uniqueness
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their properties and applications.
Propiedades
Número CAS |
92859-71-7 |
|---|---|
Fórmula molecular |
C16H12BrN3 |
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
4-[(4-bromophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H12BrN3/c17-11-5-7-12(8-6-11)19-20-16-10-9-15(18)13-3-1-2-4-14(13)16/h1-10H,18H2 |
Clave InChI |
OLXHSWOFFNPHRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


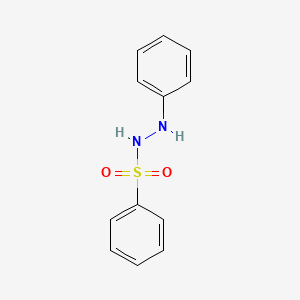
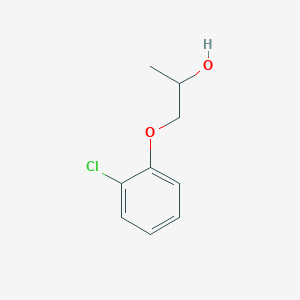
![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)
![9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000183.png)
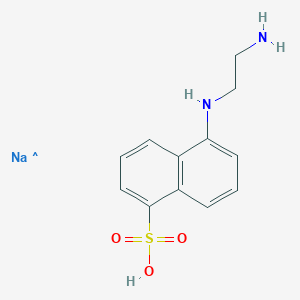
![4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine](/img/structure/B12000194.png)
